Welcome to the BenchChem Online Store!
molecular formula C12H18O2 B8393586 3-Vinyloxy-1-adamantanol

3-Vinyloxy-1-adamantanol

Cat. No. B8393586
M. Wt: 194.27 g/mol
InChI Key: MDAMMWZDANIMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07271297B2

Procedure details

To a mixture of di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2 (6.7 mg, 0.01 mmol) and sodium carbonate (64 mg, 0.6 mmol) in toluene (1.0 ml), 1,3-adamantanediol (1 mmol) and vinyl acetate (6 mmol) were added, followed by stirring at 100° C. in an atmosphere of argon gas for 5 hours. The reaction mixture was analyzed by gas chromatography to find that 1,3-bis(vinyloxy)adamantane and 3-vinyloxy-1-adamantanol were produced in yields of 41% and 16%, respectively, with a conversion from 1,3-adamantanediol of 97%.
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2
Quantity
6.7 mg
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
1,3-bis(vinyloxy)adamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].C12(O)CC3CC(CC(O)(C3)C1)C2.C(OC=C)(=O)C.[CH:25]([O:27][C:28]12[CH2:37][CH:32]3[CH2:33][CH:34]([CH2:36][C:30]([O:38]C=C)([CH2:31]3)[CH2:29]1)[CH2:35]2)=[CH2:26]>C1(C)C=CC=CC=1>[CH:25]([O:27][C:28]12[CH2:37][CH:32]3[CH2:33][CH:34]([CH2:36][C:30]([OH:38])([CH2:31]3)[CH2:29]1)[CH2:35]2)=[CH2:26] |f:0.1.2|

Inputs

Step One
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [Ir(cod)Cl]2
Quantity
6.7 mg
Type
reactant
Smiles
Name
Quantity
64 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1 mmol
Type
reactant
Smiles
C12(CC3(CC(CC(C1)C3)C2)O)O
Name
Quantity
6 mmol
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
1,3-bis(vinyloxy)adamantane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC12CC3(CC(CC(C1)C3)C2)OC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. in an atmosphere of argon gas for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=C)OC12CC3(CC(CC(C1)C3)C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.